molecular formula C12H11ClN2O5S B6247472 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid CAS No. 2470437-83-1

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid

Cat. No.: B6247472
CAS No.: 2470437-83-1
M. Wt: 330.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a furan ring, a sulfonamide group, and a chlorinated aromatic ring makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of a benzoic acid derivative, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The sulfonamide group is then introduced via sulfonation and subsequent amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the furan ring and chlorinated aromatic ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-chloro-6-{[(furan-2-yl)methyl]amino}-benzoic acid: Lacks the sulfonamide group, which may result in different biological activity and chemical reactivity.

    6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid: Lacks the chlorine atom, potentially affecting its reactivity and binding properties.

    2-chloro-3-sulfamoylbenzoic acid: Lacks the furan-2-ylmethyl group, which may reduce its versatility in chemical modifications.

Uniqueness: The unique combination of functional groups in 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid provides a distinct set of chemical and biological properties

Properties

CAS No.

2470437-83-1

Molecular Formula

C12H11ClN2O5S

Molecular Weight

330.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.